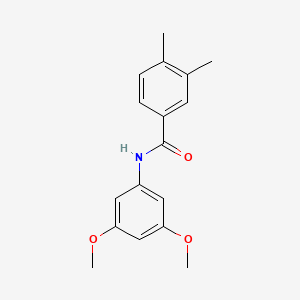![molecular formula C16H20N2O2S2 B5773474 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the class of piperazine derivatives and contains a sulfonyl group and a thienylmethyl group. MTSET has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine acts by modifying the sulfhydryl group of cysteine residues in proteins, leading to the inhibition of protein function. This mechanism of action has been extensively studied and has led to the discovery of new targets for drug development.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to affect the function of ion channels, particularly those involved in neurotransmission and muscle contraction. In addition, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its ability to selectively inhibit cysteine residues in proteins. This makes it a valuable tool for studying the role of cysteine residues in protein function. However, one limitation of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its potential to react with other amino acids, leading to non-specific effects. In addition, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of interest is the development of new inhibitors that are more selective and less toxic than 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. Another area of interest is the use of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in drug development, particularly for the treatment of diseases involving ion channels and enzymes. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine and its potential applications in various fields.
In conclusion, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, or 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, is a valuable tool for scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-established. Further research is needed to fully understand the potential applications of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in various fields and to develop new inhibitors that are more selective and less toxic.
Métodos De Síntesis
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylmethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. This synthesis method has been well-established and is widely used in laboratories around the world.
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used in various scientific research applications, including the study of ion channels, enzymes, and receptors. It is a potent inhibitor of cysteine residues, making it a valuable tool for studying the role of cysteine residues in protein function. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been used to investigate the function of ion channels, particularly those involved in neurotransmission and muscle contraction.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-4-6-16(7-5-14)22(19,20)18-10-8-17(9-11-18)13-15-3-2-12-21-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILGAVXEGDSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)



![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)